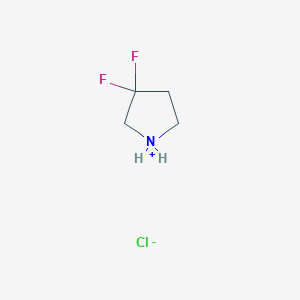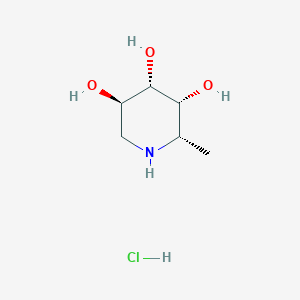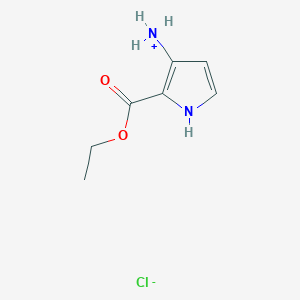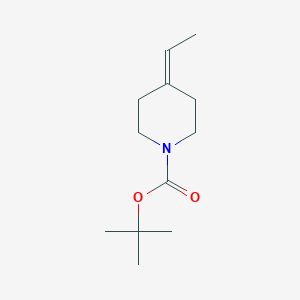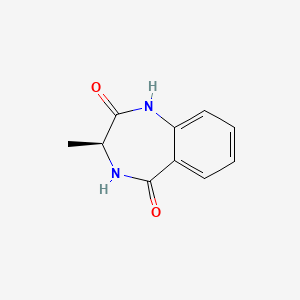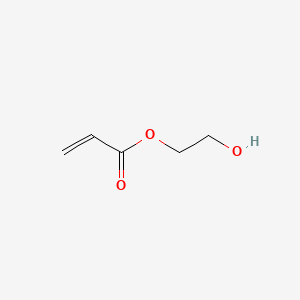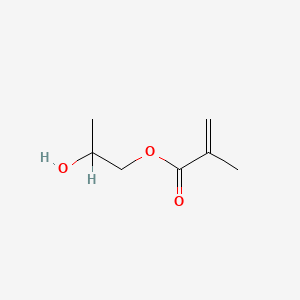
Syk Inhibitor
描述
Spleen tyrosine kinase inhibitors are a class of compounds that target spleen tyrosine kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways. Spleen tyrosine kinase plays a crucial role in the immune system, particularly in B-cell receptor signaling and Fc receptor signaling in myeloid cells. Inhibiting spleen tyrosine kinase has shown promise in treating various hematological malignancies and autoimmune diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spleen tyrosine kinase inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions.
Industrial Production Methods
Industrial production of spleen tyrosine kinase inhibitors often involves optimizing the synthetic route to improve yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions. The production process is typically scaled up from laboratory-scale synthesis to industrial-scale production through a series of pilot studies and process optimizations .
化学反应分析
Types of Reactions
Spleen tyrosine kinase inhibitors undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of spleen tyrosine kinase inhibitors include:
Palladium catalysts: Used in coupling reactions to form carbon-carbon bonds.
Hydrogen peroxide: Used in oxidation reactions.
Sodium borohydride: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions are typically the desired spleen tyrosine kinase inhibitors with various functional groups that enhance their biological activity and selectivity .
科学研究应用
Spleen tyrosine kinase inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study cellular signaling pathways and the role of spleen tyrosine kinase in various biological processes.
Biology: Employed in research to understand the mechanisms of immune cell activation and regulation.
Medicine: Investigated as potential treatments for hematological malignancies, autoimmune diseases, and inflammatory conditions. .
Industry: Used in the development of new therapeutic agents and as lead compounds for drug discovery.
作用机制
Spleen tyrosine kinase inhibitors exert their effects by binding to the ATP-binding site of spleen tyrosine kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts multiple downstream signaling pathways, such as the B-cell receptor pathway and the Fc receptor pathway in mast cells. By inhibiting spleen tyrosine kinase, these compounds effectively dampen the immune response, making them valuable in conditions where the immune system is overactive or misdirected .
相似化合物的比较
Spleen tyrosine kinase inhibitors can be compared with other similar compounds, such as:
Bruton tyrosine kinase inhibitors: Target Bruton tyrosine kinase, another key kinase in B-cell receptor signaling.
Phosphoinositide 3-kinase inhibitors: Target phosphoinositide 3-kinase, involved in various cellular signaling pathways.
Janus kinase inhibitors: Target Janus kinases, which are involved in cytokine receptor signaling.
List of Similar Compounds
Fostamatinib: An oral spleen tyrosine kinase inhibitor used in clinical trials for various cancers.
Entospletinib: A second-generation spleen tyrosine kinase inhibitor with promising results in clinical trials against B-cell malignancies.
Cerdulatinib: A dual spleen tyrosine kinase and Janus kinase inhibitor being assessed in clinical trials.
TAK-659: Another spleen tyrosine kinase inhibitor in clinical development .
属性
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHXLFEYOOYEY-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956296-96-0 | |
| Record name | OXSI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXSI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


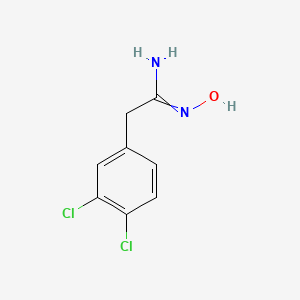

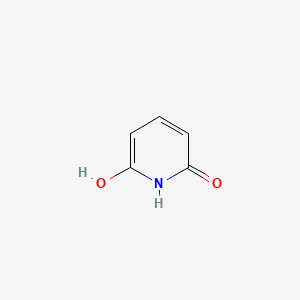
![[Amino-(2,4-dichlorophenyl)methylidene]azanium;chloride](/img/structure/B7721337.png)
![1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7721338.png)
